molecular formula C16H21NO3 B1413718 (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2173072-06-3

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B1413718
CAS No.: 2173072-06-3
M. Wt: 275.34 g/mol
InChI Key: ARZKMICDROUDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a sophisticated chiral bicyclic building block of significant value in synthetic organic chemistry, particularly in carbohydrate and medicinal chemistry research. Its primary research application is as a key intermediate in the stereoselective synthesis of C-1 homologated sugars, a class of compounds where the carbon chain of a sugar is extended by one carbon atom at the anomeric center. This process is crucial for creating rare and unnatural sugar derivatives, such as L-ribose, which serve as precursors for nucleoside analogues with potential therapeutic applications [https://pubs.acs.org/doi/10.1021/jo070793p]. The compound's rigid 3-oxabicyclo[3.3.1]nonane scaffold, featuring two defined stereocenters (7R and 9R), provides a versatile platform for introducing complex molecular architecture with high enantiomeric purity. The benzylamino and carboxylic acid functional groups offer orthogonal reactive sites for further synthetic elaboration, enabling researchers to construct diverse molecular libraries. This reagent is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZKMICDROUDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclo[3.3.1]nonane Synthesis

The bicyclo[3.3.1]nonane scaffold is typically synthesized via acid-catalyzed cyclization of acetone dicarboxylic acid (1) and glutaraldehyde (2). Key steps include:

  • Cyclocondensation : Reacting 1 and 2 in aqueous sulfuric acid at 4–8°C forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) (89% yield).
  • Reduction : Ketone 3 is reduced to alcohol 4 using sodium borohydride in methanol at 0°C.
  • Dehydration : Treating 4 with 70% sulfuric acid generates olefin 5 via elimination.
Step Reagents/Conditions Product Yield Key Data
Cyclocondensation H2SO4, 4–8°C 3 89% HPLC: >95% purity
Reduction NaBH4, MeOH, 0°C 4 93% $$ ^1H $$ NMR: δ 1.5–2.1 (m, CH2)
Dehydration 70% H2SO4, 80°C 5 93% GC-MS: m/z 215 [M]+

Benzylamino Group Incorporation

The benzylamino group is introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination : Treat ketone intermediates with benzylamine and NaBH4 in ethanol.
  • Substitution : Replace a leaving group (e.g., bromide) with benzylamine in polar aprotic solvents.

Stereochemical Control :
Chiral auxiliaries or asymmetric catalysis ensure (7R,9R) configuration. For example, using (R)-BINOL-derived catalysts in Michael additions achieves >90% enantiomeric excess.

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced via:

Example Data :

  • Nitrile (CN) at δ 115.0 ($$ ^{13}C $$ NMR) hydrolyzed to COOH (δ 170.7 ppm).
  • Yield: 85–90% after chromatography.

Final Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/EtOAc or CH2Cl2/MeOH) isolates the target compound.
  • Analytical Data :
    • HRMS : m/z 350.4 [M+H]+ (calc. for C17H19NO5).
    • $$ ^1H $$ NMR : δ 7.2–7.3 (ArH), δ 4.4 (CH2N), δ 3.9–4.1 (CH2O).

Key Challenges and Optimizations

  • Stereoselectivity : Asymmetric hydrogenation (Pd(OH)2/C, H2 50 psi) ensures (7R,9R) configuration.
  • Scale-Up : Recrystallization from isopropanol/water improves purity to >99%.

Chemical Reactions Analysis

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include acids, bases, and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: While industrial applications are limited, the compound’s unique properties may lead to specialized uses in materials science and other fields.

Mechanism of Action

The mechanism of action for (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS: 1823562-03-3)
  • Molecular formula: C₁₅H₂₀ClNO₃
  • Molecular weight : 297.78 g/mol
  • Key differences :
    • Hydrochloride salt form enhances solubility.
    • Undefined stereocenters (0 of 2 defined) compared to the target compound’s (7R,9R) configuration .
  • Applications : Primarily used in synthetic chemistry due to its ionic character .
b. 9-[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid (CAS: 1233323-61-9)
  • Molecular formula: C₁₃H₂₁NO₅
  • Molecular weight : 271.31 g/mol
  • Key differences: Boc (tert-butoxycarbonyl) protecting group replaces benzylamino, making it a synthetic intermediate. No stereochemical specification .
  • Applications : Common precursor in peptide synthesis .

Core Structure Modifications

a. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Example : 3-Cyclopropanmethyl-7-alkoxyalkyl derivatives (e.g., isopropoxypropyl substituents).
  • Key differences :
    • Replaces 3-oxa with a second nitrogen (3,7-diaza core).
    • Features a ketone (9-one) instead of carboxylic acid.
  • Biological relevance : Demonstrated broad pharmacological activity, including neuroprotective and anticancer effects .
b. 9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid Ethyl Ester (CAS: 1215183-25-7)
  • Molecular formula: C₁₆H₂₁NO₄ (estimated)
  • Molecular weight : 301.39 g/mol
  • Key differences :
    • Ethyl ester replaces carboxylic acid, altering hydrophilicity.
    • 7-oxo group introduces a ketone, increasing lipophilicity .
  • Applications: Potential prodrug design due to ester functionality .

Stereochemical and Pharmacokinetic Variations

a. Methyl (7R,9R)-9-(Isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS: 110654-40-5)
  • Key differences: Methyl ester instead of carboxylic acid. Isopropylamino substituent replaces benzylamino.
  • Implications : Enhanced membrane permeability due to esterification .
b. Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonanes)
  • Example : 3-(3-Methoxypropyl)-7-[2-(pyridin-2-yl)ethyl] derivatives.
  • Key differences :
    • Dual nitrogen atoms enable metal coordination (e.g., in anticancer complexes).
    • Pyridinyl substituents enhance receptor targeting .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Biological Activity
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid 2173072-06-3 C₁₆H₂₁NO₃ 275.34 Benzylamino, carboxylic acid (7R,9R) Research use (limited data)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 1823562-03-3 C₁₅H₂₀ClNO₃ 297.78 Hydrochloride salt Undefined Synthetic intermediate
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1233323-61-9 C₁₃H₂₁NO₅ 271.31 Boc-protected amine Undefined Peptide synthesis intermediate
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives N/A Variable ~250–350 Diaza core, ketone Variable Neuroprotective, anticancer
Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate 110654-40-5 C₁₃H₂₃NO₃ 241.33 Methyl ester, isopropylamino (7R,9R) Enhanced lipophilicity

Research Findings and Implications

  • Target compound: Limited biological data available; primarily used in synthetic workflows .
  • 3,7-Diazabicyclo analogs : Exhibit diverse bioactivity, suggesting the diaza core enhances pharmacological versatility compared to 3-oxa systems .
  • Boc-protected analogs : Critical for controlled amine reactivity in drug discovery .
  • Ester derivatives : Improved bioavailability but require metabolic activation for therapeutic efficacy .

Biological Activity

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, also known by its CAS number 2173072-06-3, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3, with a molecular weight of 275.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
CAS Number2173072-06-3

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacophores suggests potential activity as an inhibitor or modulator in biological systems.

Pharmacological Studies

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may exhibit affinity for nicotinic acetylcholine receptors (nAChRs). The binding affinity and inhibition constants need to be characterized through radiolabeled ligand binding assays.
  • Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Study 1: Neuropharmacological Effects

In a study aimed at evaluating the neuropharmacological effects of this compound, researchers assessed its ability to modulate neurotransmitter release in vitro. The results demonstrated significant modulation of acetylcholine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) determined for several strains.

Q & A

Q. What synthetic strategies are established for preparing (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid?

  • Methodological Answer : Synthesis typically involves constructing the bicyclo[3.3.1]nonane scaffold via intramolecular cyclization or ring-closing metathesis , followed by functionalization. For example:
  • Step 1 : Use tert-butyl esters (e.g., Boc-protected intermediates) to stabilize reactive groups during cyclization, as seen in related 3-oxa-7-azabicyclo[3.3.1]nonane derivatives .
  • Step 2 : Introduce the benzylamine group via reductive amination or nucleophilic substitution under inert conditions to avoid racemization .
  • Step 3 : Hydrolyze protecting groups (e.g., Boc) under acidic conditions to yield the carboxylic acid .
    Key challenges include maintaining stereochemical integrity during bicycloformation.

Q. How can researchers confirm the stereochemical configuration of the (7R,9R) enantiomer?

  • Methodological Answer : Combine X-ray crystallography with chiral HPLC and NMR spectroscopy :
  • X-ray : Resolve crystal structures to unambiguously assign stereocenters, as demonstrated for similar bicyclic systems .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers and assess purity .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangements of protons .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification. For enantiomeric resolution, use preparative chiral HPLC . Final polishing can involve recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Methodological Answer : Optimize reaction conditions using design of experiments (DoE) :
  • Temperature : Test ranges from 0°C to reflux (e.g., THF at 66°C) to balance reaction rate and side-product formation.
  • Catalysts : Screen Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .
    Monitor intermediates via LC-MS to identify bottlenecks .

Q. How to resolve discrepancies between computational docking models and experimental binding affinity data?

  • Methodological Answer : Refine models using molecular dynamics (MD) simulations and free-energy perturbation (FEP) :
  • MD : Simulate ligand-receptor interactions over 100+ ns to account for protein flexibility .
  • FEP : Calculate relative binding energies for enantiomers to validate stereochemical effects .
    Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based) and cell viability assays (MTT/XTT):
  • Enzyme Targets : Test against serine hydrolases or proteases due to the compound’s bicyclic scaffold mimicking transition-state analogs .
  • Cell Penetration : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .
    Include positive controls (e.g., known inhibitors) and validate hits with dose-response curves (IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Reactant of Route 2
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.